N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and phenyl groups. One common method involves the reaction of N-methyl-N-phenylamine with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce fully saturated analogs .
Scientific Research Applications
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-phenyl-2-(pyrrolidin-2-yl)pyridine
- N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyrimidine
- N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyrazine
Uniqueness
N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific arrangement of functional groups, which allows for distinct interactions with biological targets. This uniqueness can result in different pharmacological profiles compared to similar compounds .
Properties
Molecular Formula |
C16H19N3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-methyl-N-phenyl-3-pyrrolidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C16H19N3/c1-19(13-7-3-2-4-8-13)16-14(9-5-12-18-16)15-10-6-11-17-15/h2-5,7-9,12,15,17H,6,10-11H2,1H3 |
InChI Key |
SIHZVGUXOHZOEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.